Tafluprost

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5.28e-03 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

IOP-Lowering Effects

Studies have demonstrated that tafluprost is effective in reducing IOP. A clinical trial involving patients with open-angle glaucoma found that tafluprost 0.0015% administered once daily produced a significant reduction in IOP compared to placebo after three months of treatment []. Similar findings were reported in other studies, suggesting tafluprost's potential as a glaucoma medication.

Note

It's important to remember that the study referenced above investigated the use of tafluprost in horses, not humans. While it provides evidence for IOP reduction, further research is needed to confirm its efficacy and safety in human glaucoma patients.

Side Effects and Limitations

Research has also identified potential limitations and side effects associated with tafluprost use. A study evaluating tafluprost in horses reported ocular surface complications such as chemosis (eye swelling), episcleral injection (redness), and blepharospasm (excessive blinking) []. These side effects highlight the need for further investigation into the safety profile of tafluprost in humans.

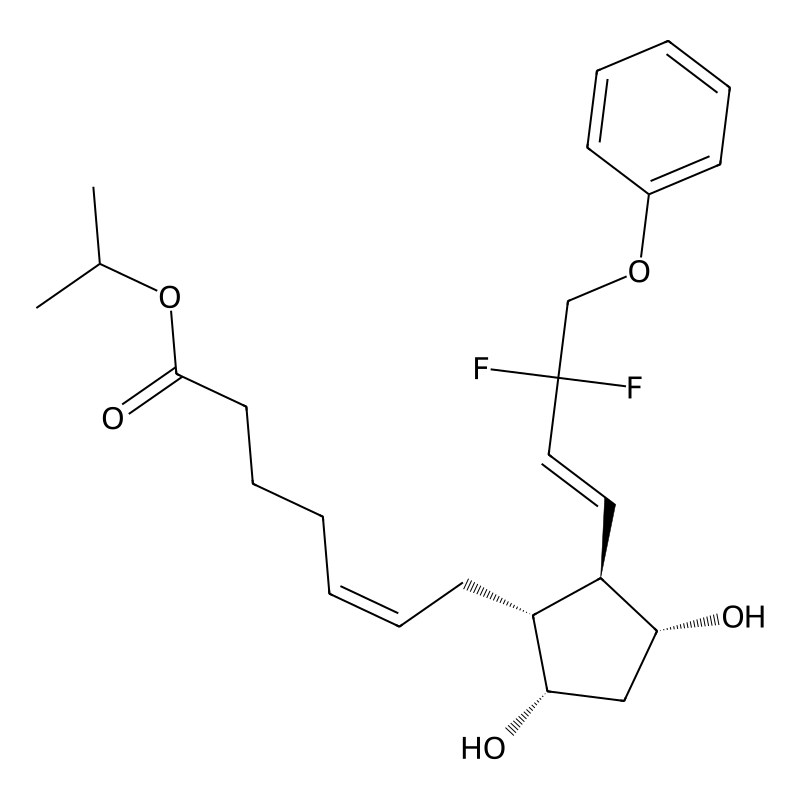

Tafluprost is a synthetic analog of prostaglandin F2α, classified as a prostaglandin analog. Its chemical formula is , and it has a molecular weight of approximately 452.53 g/mol. Tafluprost is primarily used in ophthalmology to manage conditions such as open-angle glaucoma and ocular hypertension by lowering intraocular pressure through increased outflow of aqueous humor from the eye . The compound is marketed under various trade names, including Taflotan, Zioptan, and Saflutan, depending on the region and manufacturer .

- Hydrolysis: Tafluprost is converted into tafluprost acid.

- Beta oxidation: Tafluprost acid undergoes further metabolism to produce 1,2-dinortafluprost acid and 1,2,3,4-tetranor acid .

These metabolic pathways are crucial for its pharmacological activity and eventual elimination from the body.

Tafluprost exhibits significant biological activity as an agonist of the FP receptor. Its mechanism of action involves enhancing uveoscleral outflow, thereby reducing intraocular pressure effectively. Studies indicate that tafluprost has a higher affinity for the FP receptor compared to other prostaglandin analogs like latanoprost . The onset of action typically occurs within 2 to 4 hours post-administration, with effects lasting for over 24 hours .

Common side effects associated with tafluprost include conjunctival hyperemia (redness of the eye), stinging or irritation upon instillation, and potential changes in iris pigmentation . Long-term use can also lead to increased pigmentation of the eyelids and eyelashes.

The synthesis of tafluprost involves several steps that include:

- Preparation of intermediates: The synthesis begins with the formation of key intermediates through reactions involving various organic compounds.

- Esterification: The final product is obtained through esterification reactions that link the active moiety to an appropriate fatty acid chain.

- Purification: The crude product undergoes purification processes such as chromatography to yield pure tafluprost suitable for pharmaceutical use .

While specific synthetic routes may vary among manufacturers, these general principles guide the production of tafluprost.

Tafluprost is primarily used in ophthalmology for:

- Management of open-angle glaucoma: By lowering intraocular pressure, it helps prevent vision loss associated with this condition.

- Treatment of ocular hypertension: It aids in controlling elevated intraocular pressure that could lead to glaucoma if left untreated .

Additionally, tafluprost has been investigated for potential use in other ocular conditions due to its ability to modulate fluid dynamics within the eye.

Tafluprost exhibits specific interactions with other medications:

- Nonsteroidal anti-inflammatory drugs (NSAIDs): These can either enhance or diminish the effectiveness of tafluprost depending on their mechanism of action.

- Timolol: A common beta-blocker used in glaucoma treatment does not negatively interact with tafluprost, allowing for combination therapy without adverse effects .

Due to its localized application and minimal systemic absorption, interactions with oral medications are generally not expected.

Tafluprost shares similarities with other prostaglandin analogs used in glaucoma treatment. Key compounds include:

| Compound | Affinity for FP Receptor | Main Use | Unique Features |

|---|---|---|---|

| Latanoprost | Moderate | Open-angle glaucoma | Well-studied; common first-line agent |

| Travoprost | High | Open-angle glaucoma | Slightly more potent than latanoprost |

| Bimatoprost | High | Open-angle glaucoma | Also stimulates eyelash growth |

Tafluprost is unique due to its fluorinated structure and significantly higher affinity for the FP receptor compared to latanoprost's carboxylic acid form . This structural difference contributes to its efficacy and pharmacokinetic profile.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H360 (77.55%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H370 (73.47%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

H372 (75.51%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H413 (73.47%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Treatment of glaucoma

Pharmacology

ATC Code

S01 - Ophthalmologicals

S01E - Antiglaucoma preparations and miotics

S01EE - Prostaglandin analogues

S01EE05 - Tafluprost

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Prostaglandin

PTGFR [HSA:5737] [KO:K04262]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Mean plasma tafluprost acid concentrations were below the limit of quantification of the bioanalytical assay (10 pg/mL) at 30 minutes following topical ocular administration of tafluprost 0.0015% ophthalmic solution. In male rats, it was observed that tafluprost was excreted into the feces.

The highest concentration of tafluprost acid was found in the cornea and conjunctiva.

Metabolism Metabolites

Wikipedia

PRC200-SS

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Duh D, Tanret I. [Tafluprost (Saflutan) ophthalmic use]. J Pharm Belg. 2013 Jun;(2):41-2. Review. French. PubMed PMID: 23798185.

3: Swymer C, Neville MW. Tafluprost: the first preservative-free prostaglandin to treat open-angle glaucoma and ocular hypertension. Ann Pharmacother. 2012 Nov;46(11):1506-10. doi: 10.1345/aph.1R229. Epub 2012 Oct 23. Review. PubMed PMID: 23092867.

4: Papadia M, Bagnis A, Scotto R, Traverso CE. Tafluprost for glaucoma. Expert Opin Pharmacother. 2011 Oct;12(15):2393-401. doi: 10.1517/14656566.2011.606810. Review. PubMed PMID: 21916788.

5: Pantcheva MB, Seibold LK, Awadallah NS, Kahook MY. Tafluprost: a novel prostaglandin analog for treatment of glaucoma. Adv Ther. 2011 Sep;28(9):707-15. doi: 10.1007/s12325-011-0055-8. Epub 2011 Aug 18. Review. PubMed PMID: 21858491.